molecular formula C16H15N3O3 B2384336 N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 955241-09-5

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2384336
CAS No.: 955241-09-5
M. Wt: 297.314
InChI Key: DKGDVVWVMFYCHY-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 2,4-dimethylbenzyl hydrazine with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring. The overall reaction can be summarized as follows:

    Formation of Hydrazide:

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.

    Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

    Industry: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. As an anticancer agent, it may induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can be compared with other oxadiazole derivatives, such as:

    N-(5-(2,4-dichlorobenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide: Similar structure but with dichloro substitution, which may alter its biological activity and chemical reactivity.

    N-(5-(2,4-dimethylbenzyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: Contains a thiadiazole ring instead of an oxadiazole ring, which may affect its pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both oxadiazole and furan rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10-5-6-12(11(2)8-10)9-14-18-19-16(22-14)17-15(20)13-4-3-7-21-13/h3-8H,9H2,1-2H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGDVVWVMFYCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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